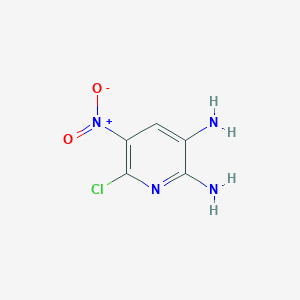
6-Chloro-5-nitropyridine-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-nitropyridine-2,3-diamine is a heterocyclic organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a chlorine atom at the 6th position, a nitro group at the 5th position, and two amino groups at the 2nd and 3rd positions of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-nitropyridine-2,3-diamine typically involves the nitration of 6-chloropyridine-2,3-diamine. One common method is the reaction of 6-chloropyridine-2,3-diamine with nitric acid in the presence of a suitable solvent such as trifluoroacetic anhydride. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5th position .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-nitropyridine-2,3-diamine undergoes several types of chemical reactions, including:
Substitution: The chlorine atom can be substituted by various nucleophiles, including amines and thiols, under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, sodium borohydride.
Solvents: Ethyl acetate, 2-propanol.
Nucleophiles: Amines, thiols.
Major Products Formed
Reduction Product: 6-Chloropyridine-2,3-diamine.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-5-nitropyridine-2,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-nitropyridine-2,3-diamine involves its interaction with specific molecular targets, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activities . The exact molecular pathways and targets are still under investigation, but the compound’s ability to modulate enzyme activities and receptor functions is of particular interest.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-chloro-3-nitropyridine: Similar structure but with only one amino group.
6-Chloro-3-nitropyridine-2-amine: Lacks the second amino group at the 3rd position.
Uniqueness
6-Chloro-5-nitropyridine-2,3-diamine is unique due to the presence of two amino groups, which can significantly influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C5H5ClN4O2 |
|---|---|
Peso molecular |
188.57 g/mol |
Nombre IUPAC |
6-chloro-5-nitropyridine-2,3-diamine |
InChI |
InChI=1S/C5H5ClN4O2/c6-4-3(10(11)12)1-2(7)5(8)9-4/h1H,7H2,(H2,8,9) |
Clave InChI |
PWTUIVSXHWMUNP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=C1[N+](=O)[O-])Cl)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine](/img/structure/B13150834.png)
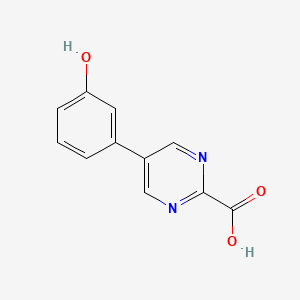
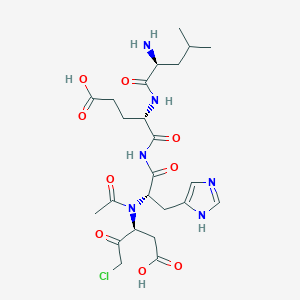
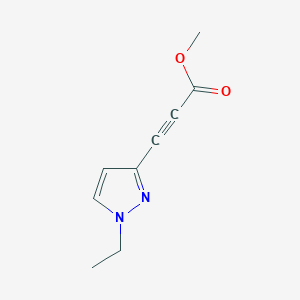
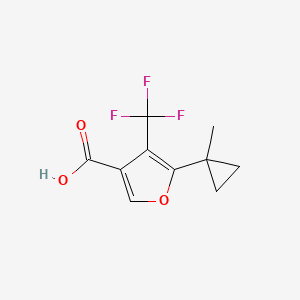
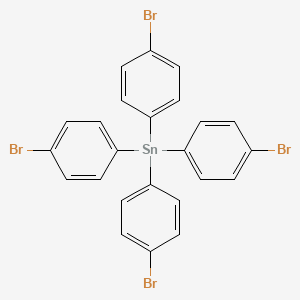
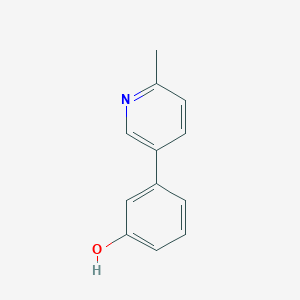
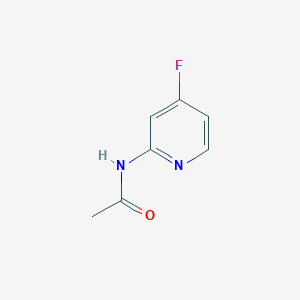
![(2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13150903.png)
![1-[(1-Ethyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13150910.png)


